5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide
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Overview
Description
Antibiotic A9145a is a biochemical.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Reversed Nucleosides : The compound was used in the synthesis of reversed nucleosides, contributing to the understanding of nucleic acid chemistry and potential applications in drug development (Kanno & Kawazu, 1974).
Biological and Immunological Activity
- Immunobiological Activity : Studies on derivatives of the compound revealed significant immunostimulatory and immunomodulatory potency, with certain compounds enhancing chemokine secretion and augmenting NO biosynthesis (Doláková et al., 2005).
Antiviral Research
- Antiviral Evaluation : Research involving derivatives of this compound focused on their potential to inhibit HIV and HBV replication, highlighting its significance in antiviral drug development (Cho et al., 2014).
Cancer Research
- Potential Anticancer Agents : The synthesis and evaluation of this compound in the context of anticancer research have been explored, demonstrating its relevance in the development of novel cancer treatments (Temple et al., 1983).
Mutagenic Effects
- Effect on Phage T4 : Research has been conducted to understand the specific mutagenic effects of base analogues like this compound on Phage T4, contributing to the broader understanding of genetic mutations (Freese, 1959).
Detection and Sensing Applications
- Selective Detection in Water : Studies have been conducted on the use of compounds related to 5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide for the selective and ultrafast detection of TNP in water, showcasing its potential in environmental monitoring (Das & Mandal, 2018).
Properties
CAS No. |
67349-38-6 |
---|---|
Molecular Formula |
C16H25N9O5 |
Molecular Weight |
407.43 g/mol |
IUPAC Name |
5-amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide |
InChI |
InChI=1S/C16H25N9O4/c17-7(1-2-8(14(19)27)24-16(20)28)3-10-9(26)4-11(29-10)25-6-23-12-13(18)21-5-22-15(12)25/h5-11,26H,1-4,17H2,(H2,19,27)(H2,18,21,22)(H3,20,24,28) |
InChI Key |
GTPLNTCGROEJNK-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CC(CCC(C(=O)N)NC(=O)N)N)O |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)N)NC(=O)N)N)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antibiotic A9145a; Antibiotic A9145 A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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